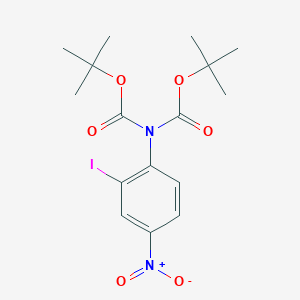

Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate

Description

Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate is a synthetic organic compound characterized by an imidodicarbonate backbone substituted with two tert-butyl (1,1-dimethylethyl) groups and a 2-iodo-4-nitrophenyl moiety. The tert-butyl groups enhance steric bulk and stability, while the electron-withdrawing nitro group and iodine substituent influence reactivity and electronic properties.

Properties

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRDEPYWFJTDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163053 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395639-04-0 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395639-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of di-tert-butyl dicarbonate with an appropriate amine to form the imidodicarbonate structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial enzymes, disrupting their function and leading to cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenolic Derivatives

- 2,4-Bis(1,1-dimethylethyl)-phenol Structure: Phenol core with tert-butyl groups at the 2- and 4-positions. Properties: Exhibits antioxidant activity due to phenolic hydroxyl groups. Used as a stabilizer in polymers and pharmaceuticals . Bioactivity: Demonstrates biocidal properties against Salmonella typhimurium and contributes to antimicrobial activity in plant extracts . Key Difference: Lacks the imidodicarbonate backbone and iodine/nitro substituents, reducing electrophilic reactivity compared to the target compound .

- 2,6-Bis(1,1-dimethylethyl)-phenol Structure: Phenol with tert-butyl groups at the 2- and 6-positions. Bioactivity: Found in Bacillus spp. volatile metabolites, inhibiting Colletotrichum gloeosporioides (mango anthracnose pathogen) with >79% efficacy . Application: Potential as an agricultural antifungal agent. Comparison: The target compound’s nitro and iodine groups may enhance binding to biological targets, but its imidodicarbonate structure could reduce volatility, limiting antifungal applications .

Heterocyclic and Carbamate Derivatives

- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- Structure: A diketone with tert-butyl substituents. Bioactivity: Strong antifungal activity against mango anthracnose, achieving >70% disease control . Mechanism: Likely involves redox cycling or interference with fungal membrane integrity.

- 2,6-Bis(1,1-dimethylethyl)-4-methylphenol Methylcarbamate Structure: Carbamate derivative of a tert-butyl-substituted phenol. Source: Isolated from Panax quinquefolius (American ginseng) leaves . Function: Role in plant defense mechanisms, though specific bioactivity is uncharacterized. Comparison: The iodine and nitro groups in the target compound could enhance electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., proteins or DNA) .

Sulfonamide and Organometallic Analog

- Camobucol (AGIX-4207) Structure: Sulfur-containing tert-butylphenol derivative with acetic acid side chains. Application: Anti-inflammatory drug candidate targeting oxidative stress pathways .

Physicochemical and Functional Comparison

| Property | Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) Imidodicarbonate | 2,4-Bis(1,1-dimethylethyl)-phenol | 2,6-Bis(1,1-dimethylethyl)-phenol |

|---|---|---|---|

| Molecular Weight | High (due to iodine and nitro groups) | 278.4 g/mol | 278.4 g/mol |

| Polarity | Moderate (iodine increases polarizability) | Low | Low |

| Bioactivity | Potential enzyme inhibition or radiocontrast agent | Antioxidant, antimicrobial | Antifungal, antimicrobial |

| Thermal Stability | High (tert-butyl groups resist degradation) | High | High |

| Synthetic Complexity | High (requires iodination and nitration steps) | Low | Low |

Research Implications and Gaps

Synthetic Routes : Evidence highlights silica gel chromatography and preparative HPLC as effective purification methods for tert-butyl-substituted compounds . These techniques could be adapted for synthesizing the target compound.

Biological Screening : Analogous compounds show antifungal, antioxidant, and anti-inflammatory activities . The target compound should be evaluated for these properties, with emphasis on iodine’s role in enhancing bioactivity.

Structural Modifications : Replacing iodine with other halogens (e.g., bromine) or altering the nitro group’s position could optimize solubility or target specificity .

Biological Activity

Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate (CAS No. 395639-04-0) is a chemical compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

- Imidodicarbonate backbone

- Iodo and nitro substituents on the phenyl ring

- Bulky tert-butyl groups , which may influence its pharmacokinetic properties.

Biological Activity Overview

Research has indicated that Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate exhibits several biological activities:

- Inhibition of Akt Activity :

- Cytotoxic Effects :

- Anti-inflammatory Properties :

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cell death at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

- Study 2 : Another investigation focused on the anti-inflammatory potential using LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels by approximately 40% compared to controls.

The mechanism by which Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate exerts its effects appears to involve:

- Akt Pathway Inhibition : By inhibiting Akt signaling, the compound disrupts pathways that promote cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, suggesting oxidative stress as a contributor to its cytotoxic effects.

Data Tables

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Apoptosis |

| Cytotoxicity | MDA-MB-231 | 12 | Apoptosis |

| Anti-inflammatory | Macrophages | N/A | Cytokine modulation |

Q & A

Q. What are the recommended synthetic pathways and purification methodologies for Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate?

Methodological Answer:

- Synthesis : The compound can be synthesized via a multi-step protection-deprotection strategy. The imidodicarbonate group is introduced using tert-butyl protecting groups to stabilize reactive intermediates. The iodophenyl and nitro substituents are typically added via electrophilic aromatic substitution or palladium-catalyzed coupling reactions under inert conditions (e.g., Schlenk line) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing buffer preparation protocols for mobile-phase optimization .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., light, temperature, pH)?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C under nitrogen.

- Photostability : Expose to UV light (365 nm) in quartz cuvettes; monitor decomposition via UV-Vis spectroscopy.

- pH Stability : Incubate in buffered solutions (pH 3–10) for 24–72 hours; analyze by LC-MS for degradation products.

- Data Interpretation : Compare degradation kinetics using Arrhenius plots for temperature-dependent stability .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm tert-butyl groups (δ ~1.3 ppm) and aromatic protons (δ 7.5–8.5 ppm).

- HRMS : Electrospray ionization (ESI) in positive mode for molecular ion validation.

- Purity Analysis :

- HPLC : Use a Zorbax Eclipse Plus C18 column with a methanol/water mobile phase (70:30 v/v) at 1.0 mL/min; compare retention times against certified standards .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model reaction intermediates and transition states. Focus on the imidodicarbonate group’s steric effects and the nitro group’s electronic influence on reactivity .

- Reaction Path Screening : Use software like COMSOL Multiphysics to simulate reaction kinetics and identify optimal conditions (e.g., solvent polarity, catalyst loading) for yield improvement .

Q. How should researchers resolve contradictions in experimental data related to this compound’s degradation mechanisms?

Methodological Answer:

- Contradiction Analysis Framework :

- Reproducibility Checks : Validate experimental setups (e.g., confirm oxygen-free conditions for thermal studies).

- Cross-Validation : Compare degradation products across multiple techniques (e.g., LC-MS, GC-MS).

- Theoretical Alignment : Reconcile discrepancies using computational models (e.g., DFT for plausible degradation pathways) .

- Case Study : If LC-MS identifies a nitro-reduction product not predicted by DFT, re-evaluate solvent interactions or radical pathways overlooked in simulations .

Q. What factorial design approaches are suitable for optimizing reaction conditions when modifying the iodophenyl substituent?

Methodological Answer:

- Design of Experiments (DoE) : Implement a 2³ factorial design to test variables:

- Factors : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), solvent polarity (THF vs. DMF).

- Response Variables : Yield, purity, reaction time.

- Statistical Analysis : Use ANOVA to identify significant interactions. For example, if high temperature and DMF synergistically increase side reactions, narrow the design space to THF at 80°C with 1.5 mol% catalyst .

Q. How can researchers leverage AI-driven tools to predict this compound’s compatibility in multi-step synthetic routes?

Methodological Answer:

- AI Workflow :

- Data Mining : Train models on existing reaction databases (e.g., Reaxys) to predict compatibility with common reagents (e.g., Grignard, organozinc).

- Virtual Screening : Use tools like RDKit to simulate steric clashes between the tert-butyl groups and incoming nucleophiles.

- Feedback Loop : Integrate experimental results (e.g., failed couplings) to refine predictive algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.